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Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of tiglaldehyde, a key α,β-unsaturated aldehyde. For contextual

understanding and to offer a broader perspective for researchers working with similar

compounds, we have included comparative data for two analogous α,β-unsaturated aldehydes:

crotonaldehyde and acrolein. The information presented herein, including tabulated spectral

data and standardized experimental protocols, is intended to aid in the structural elucidation

and quality assessment of these compounds.

Comparative Spectral Data
The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts

(δ) in parts per million (ppm) for tiglaldehyde, crotonaldehyde, and acrolein. The data is

presented to facilitate a clear comparison of the spectral features of these structurally related

aldehydes.

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Compound
Aldehydic
Proton (CHO)

Vinylic Proton
(α-C)

Vinylic Proton
(β-C)

Methyl
Protons (CH₃)

Tiglaldehyde 9.38 - 6.42 (q) 2.09 (d), 1.78 (s)

Crotonaldehyde 9.49 (d) 6.13 (dq) 6.87 (dq) 1.93 (dd)

Acrolein 9.47 (d) 6.29 (dd)
6.12 (dd), 5.94

(dd)
-

Solvent: CDCl₃. Coupling constants (J) are not included in this table for brevity but are crucial

for detailed structural analysis.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound
Carbonyl
Carbon (C=O)

α-Carbon β-Carbon
Methyl Carbon
(CH₃)

Tiglaldehyde 195.1 137.9 154.2 14.5, 9.4

Crotonaldehyde 193.8 132.8 152.7 18.2

Acrolein 193.3 136.1 136.8 -

Solvent: CDCl₃

Experimental Protocol for NMR Analysis
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for

small organic molecules like tiglaldehyde and its analogues.

1. Sample Preparation:

Weigh approximately 5-10 mg of the analyte.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.
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For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane

(TMS), should be added. TMS also serves as the chemical shift reference (0.00 ppm).

Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data presented in this guide was acquired on a 400 MHz NMR spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence with proton decoupling.

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less abundant and less

sensitive than ¹H.

5. Data Processing:
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The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied to the resulting spectrum.

The chemical shifts are referenced to the internal standard (TMS).

NMR Spectral Analysis Workflow
The following diagram illustrates the general workflow for the analysis of NMR spectra, from

sample preparation to structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b044138?utm_src=pdf-body-img
https://www.benchchem.com/product/b044138#tiglaldehyde-1h-and-13c-nmr-spectral-analysis
https://www.benchchem.com/product/b044138#tiglaldehyde-1h-and-13c-nmr-spectral-analysis
https://www.benchchem.com/product/b044138#tiglaldehyde-1h-and-13c-nmr-spectral-analysis
https://www.benchchem.com/product/b044138#tiglaldehyde-1h-and-13c-nmr-spectral-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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